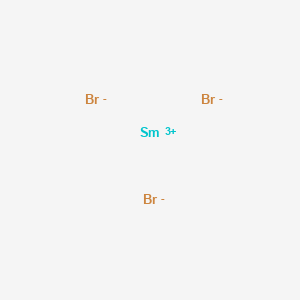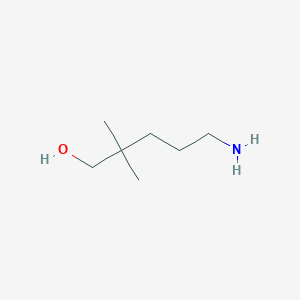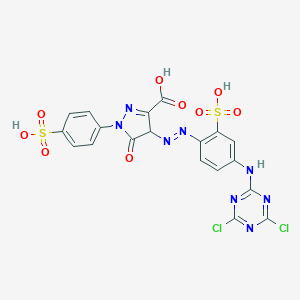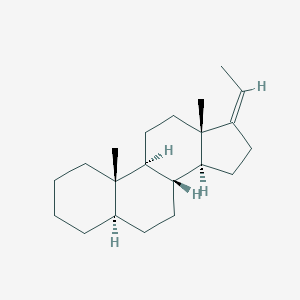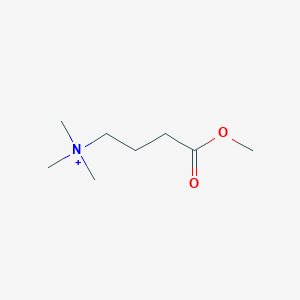
1,3-Dimethyl-5-nitropyrimidine-2,4,6(1H,3H,5H)-trione
Übersicht
Beschreibung
1,3-Dimethyl-5-nitropyrimidine-2,4,6(1H,3H,5H)-trione, also known as 1,3-dimethyl-5-nitro-2,4,6-pyrimidinetrione or 1,3-dimethyl-5-nitropyrimidin-2,4,6-trione, is an organic compound with a molecular formula of C5H5N3O3. It is a colorless, crystalline solid that is soluble in water and ethanol. 1,3-Dimethyl-5-nitropyrimidine-2,4,6(1H,3H,5H)-trione is a member of the nitropyrimidine family of compounds and has been studied for its potential applications in a variety of scientific research fields.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis :
- Sharma et al. (2017) synthesized 1,3-Dimethyl-5-propionylpyrimidine-2,4,6(1H,3H,5H)-trione and performed crystal structure analysis and DFT studies. The study found that the compound exists in the enol tautomer rather than keto, stabilized by strong H-bonding. Theoretical calculations supported the stability of the enol form over the keto form at room temperature (Sharma et al., 2017).
Mechanism of Free Radical Formation :
- Lorenz & Benson (1975) explored the formation of iminoxy radicals in nitromethyl pyrimidines, including 1,3-dimethyl-5-nitrouracil, when exposed to ionizing radiation. The study contributed to understanding the radical formation mechanism in nitropyrimidines (Lorenz & Benson, 1975).
Novel Heterocyclic Compounds :
- Jalilzadeh & Pesyan (2011) reported the synthesis of new heterocyclic compounds involving 1-methylpyrimidine-(1H,3H,5H)-2,4,6-trione. The study explored the reaction with cyanogen bromide and various aldehydes, yielding compounds with potential biological activities (Jalilzadeh & Pesyan, 2011).
Potential as Anti-Diabetic Agent :
- Barakat et al. (2015) synthesized a derivative of 1,3-dimethylpyrimidine-2,4,6-trione and investigated its structure and biological activity. The compound was identified as a potent inhibitor of α-glucosidase, suggesting its potential as an anti-diabetic agent (Barakat et al., 2015).
Eigenschaften
IUPAC Name |
1,3-dimethyl-5-nitro-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O5/c1-7-4(10)3(9(13)14)5(11)8(2)6(7)12/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNHVEFLJGTPDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(C(=O)N(C1=O)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382946 | |
| Record name | 1,3-Dimethyl-5-nitropyrimidine-2,4,6(1H,3H,5H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-5-nitropyrimidine-2,4,6(1H,3H,5H)-trione | |
CAS RN |
14305-99-8 | |
| Record name | 1,3-Dimethyl-5-nitropyrimidine-2,4,6(1H,3H,5H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



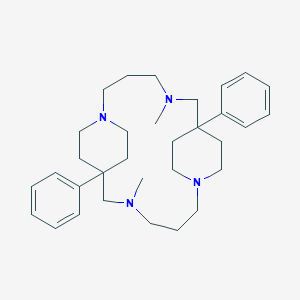
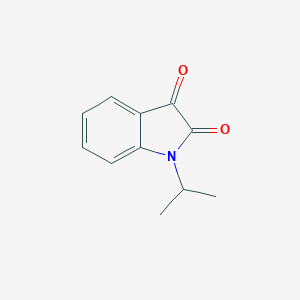
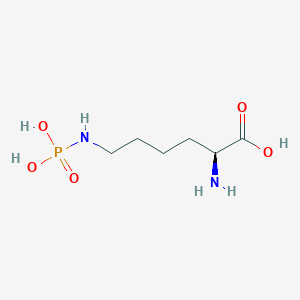



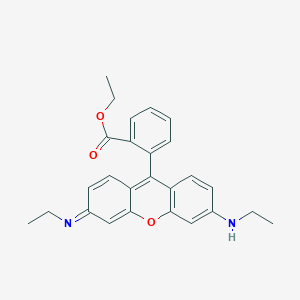
![1-[2-[Ethyl[4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride](/img/structure/B77284.png)
